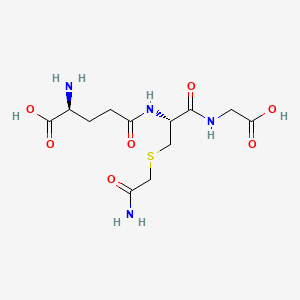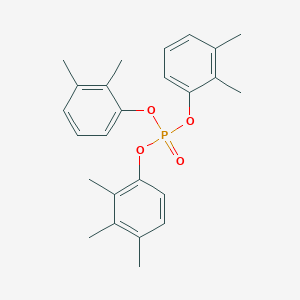
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of organophosphates, which are widely studied for their diverse chemical reactivity and utility in different scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate typically involves the reaction of 2,3-dimethylphenol and 2,3,4-trimethylphenol with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphates, while reduction can lead to the formation of phosphines.
科学的研究の応用
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
作用機序
The mechanism by which Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate exerts its effects involves the interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial for regulating various cellular functions .
類似化合物との比較
Similar Compounds
- Bis(2,3-dimethylphenyl) mesitylphosphoramidate
- Tris(2,3-dimethylphenyl) phosphate
- 1,2-Bis(2,3-dimethylphenyl)ethane
Uniqueness
Compared to similar compounds, Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate exhibits unique reactivity due to the presence of multiple methyl groups, which can influence its steric and electronic properties. This makes it particularly useful in specific catalytic and synthetic applications where such properties are advantageous .
特性
CAS番号 |
84705-94-2 |
|---|---|
分子式 |
C25H29O4P |
分子量 |
424.5 g/mol |
IUPAC名 |
bis(2,3-dimethylphenyl) (2,3,4-trimethylphenyl) phosphate |
InChI |
InChI=1S/C25H29O4P/c1-16-10-8-12-23(20(16)5)27-30(26,28-24-13-9-11-17(2)21(24)6)29-25-15-14-18(3)19(4)22(25)7/h8-15H,1-7H3 |
InChIキー |
BGWANJVSVNXSEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OP(=O)(OC2=C(C(=C(C=C2)C)C)C)OC3=CC=CC(=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
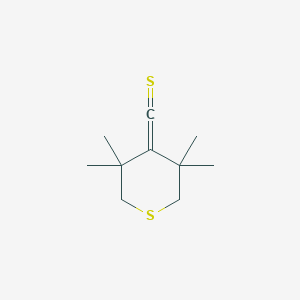
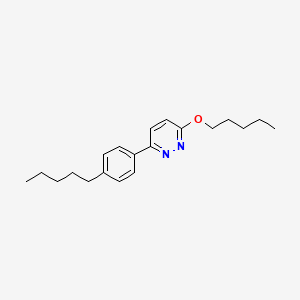
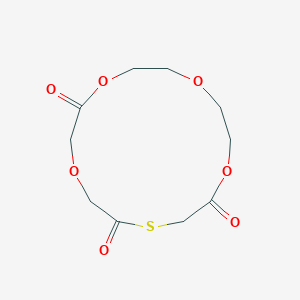
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
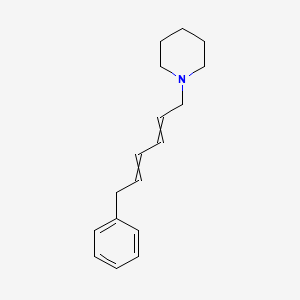
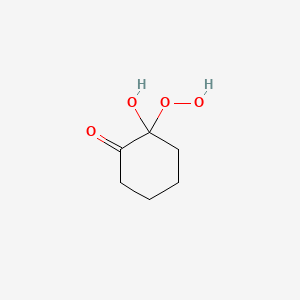
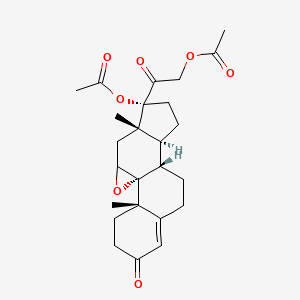
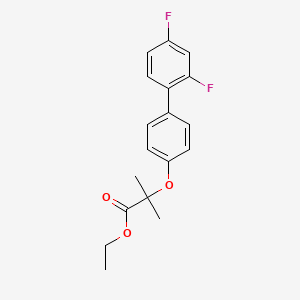
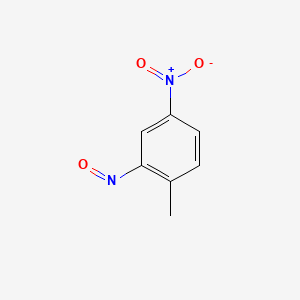
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
